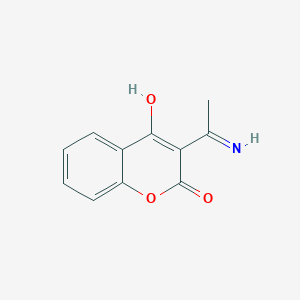
5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione): is a complex organic compound with the molecular formula C31H20N2O7 and a molecular weight of 532.514 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with derivatives of aniline in a toluene solvent under reflux conditions for 24 hours . This method allows for the formation of the isoindoline-1,3-dione scaffold, which is a key structural component of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an anticonvulsant agent. Derivatives of isoindoline-1,3-dione have shown promise in reducing seizure activity in experimental models .
Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic effects, including anticonvulsant and neuroprotective properties .
Industry: In the industrial sector, 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is used in the production of dyes, colorants, and polymer additives. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) or inhibit excitatory neurotransmission, thereby reducing neuronal excitability and seizure activity .
Comparaison Avec Des Composés Similaires
5,5’-Carbonylbis(2-(2,3-dichlorophenyl)isoindoline-1,3-dione): This compound has similar structural features but with dichloro substituents, which may alter its reactivity and applications.
5,5’-Carbonylbis(2-(2,4-dimethylphenyl)isoindoline-1,3-dione):
5,5’-Carbonylbis(2-(3-acetylphenyl)isoindoline-1,3-dione):
Uniqueness: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is unique due to its methoxy substituents, which influence its electronic properties and reactivity. This makes it particularly valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
5161-31-9 |
|---|---|
Formule moléculaire |
C31H20N2O7 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-5-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O7/c1-39-25-9-5-3-7-23(25)32-28(35)19-13-11-17(15-21(19)30(32)37)27(34)18-12-14-20-22(16-18)31(38)33(29(20)36)24-8-4-6-10-26(24)40-2/h3-16H,1-2H3 |
Clé InChI |
MADDMXXADWRECX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)




![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)
